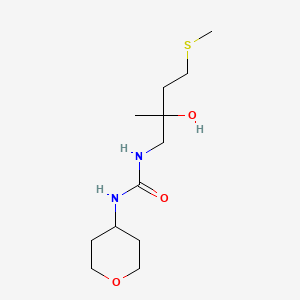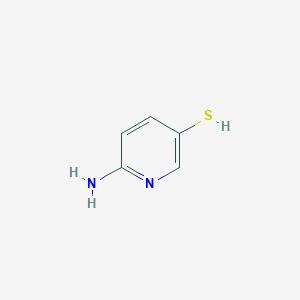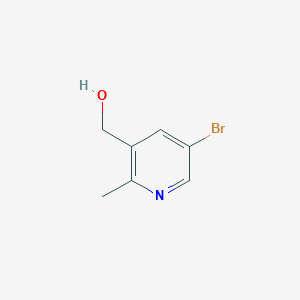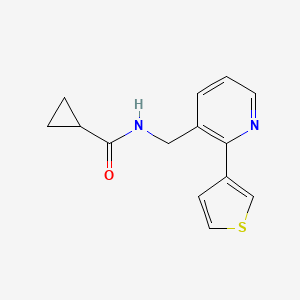
1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as THP-Butyl-Urea and has been synthesized through different methods.
Aplicaciones Científicas De Investigación
Hydrogel Formation
One application of urea derivatives in scientific research is in the formation of hydrogels. Hydrogels are significant for their unique properties, such as high water content, flexibility, and similarity to natural tissue, making them ideal for biomedical applications. For instance, anion tuning of the rheology and morphology of low molecular weight salt hydrogelators indicates that the physical properties of hydrogels can be adjusted by the identity of the anion, providing a method for tailoring hydrogel properties for specific applications (Lloyd & Steed, 2011).
Synthesis of Heterocycles
Another significant application of urea derivatives is in the synthesis of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. For example, the synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas demonstrate the potential for creating inhibitors targeting specific enzymes, indicating their importance in drug discovery and development (D’yachenko et al., 2019).
Anticancer Agents
Urea derivatives have also been explored for their potential as anticancer agents. The synthesis and in vitro assay of certain urea compounds as potential anticancer agents highlight the ongoing research into novel therapies for cancer treatment. These studies aim to identify compounds that can effectively target cancer cells with minimal side effects (Gaudreault et al., 1988).
Chemical Sensors
Furthermore, urea derivatives are used in the development of chemical sensors. The fluorescent sensing of tetrahedral anions with a pyrene urea derivative of calix[4]arene chemosensor is an example of how these compounds can be utilized to detect specific ions or molecules, which is vital in environmental monitoring, diagnostics, and chemical analysis (Jeon et al., 2009).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(16,5-8-18-2)9-13-11(15)14-10-3-6-17-7-4-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKXRHLQOZVVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)


![N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2573839.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)



![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)